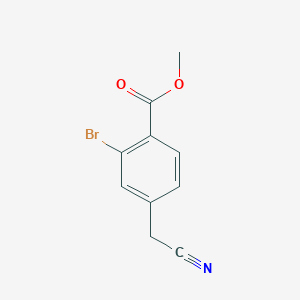
ethyl4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylatehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-nitrotoluene and diethyl carbonate.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Formation of ethyl 4-bromo-5-oxo-1-methyl-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Substitution: Formation of ethyl 4-amino-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate hydrobromide can be compared with other similar compounds such as:
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Contains an indole ring instead of a pyrazole ring, leading to different chemical properties and applications.
Properties
Molecular Formula |
C7H10Br2N2O3 |
|---|---|
Molecular Weight |
329.97 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate;hydrobromide |
InChI |
InChI=1S/C7H9BrN2O3.BrH/c1-3-13-7(12)5-4(8)6(11)10(2)9-5;/h9H,3H2,1-2H3;1H |
InChI Key |
WSQUVOHQFGFSSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


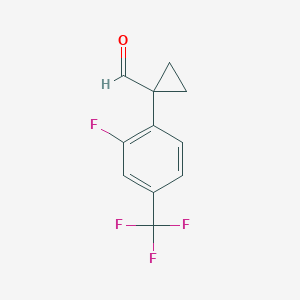
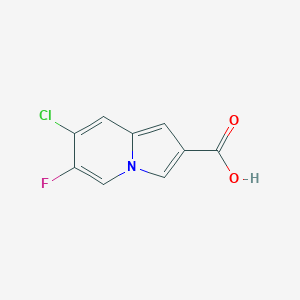
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
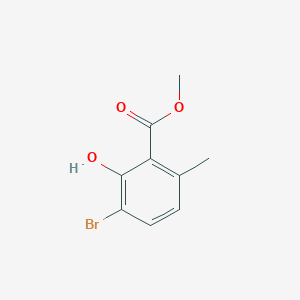
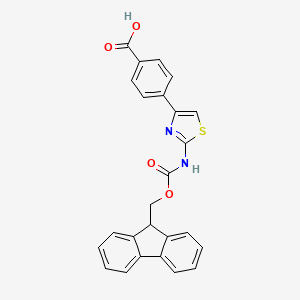
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)

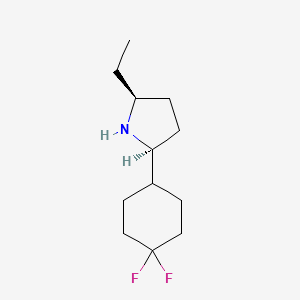
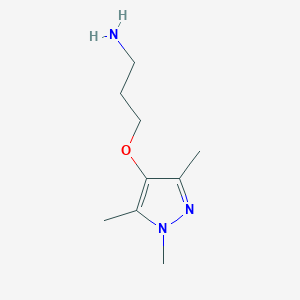
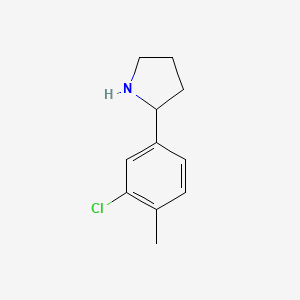

![6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584393.png)

